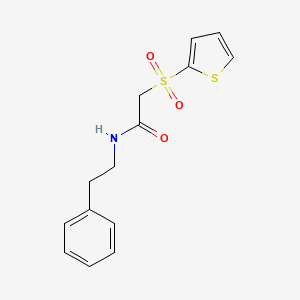
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide is an organic compound that features a phenylethyl group, a thiophene ring, and a sulfonylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the reaction of 2-thiophenesulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenylethyl derivatives.
科学的研究の応用
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(2-phenylethyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group.
N-(2-phenylethyl)-2-(furan-2-ylsulfonyl)acetamide: Contains a furan ring instead of a thiophene ring.
N-(2-phenylethyl)-2-(pyridin-2-ylsulfonyl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the presence of the thiophene ring and the sulfonylacetamide moiety, which confer distinct chemical and biological properties
生物活性
N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological properties, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the formation of the thiophene sulfonyl group and the phenethyl moiety. The general synthetic route includes:
- Formation of Thiophene Sulfonyl Group : This is achieved using thiophene-2-sulfonyl chloride in the presence of a suitable base.
- Acetamide Formation : The reaction between the thiophene sulfonyl compound and 2-phenylethylamine leads to the formation of this compound.
The molecular structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene moieties have shown enhanced activity against various bacterial strains due to their ability to disrupt microbial membranes or inhibit essential enzymes.
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in inflammatory pathways. A notable study demonstrated that treatment with this compound reduced paw edema in adjuvant-induced arthritis models, indicating its potential as an anti-arthritic agent .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress markers in cellular models. The DPPH radical scavenging assay indicated that the compound possesses antioxidant properties comparable to well-known antioxidants like ascorbic acid .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the production of inflammatory mediators.
- Receptor Modulation : It can bind to receptors that modulate pain and inflammation, leading to therapeutic effects observed in animal models.
Case Studies and Experimental Findings
Several studies have explored the biological activities of related compounds, providing insights into their pharmacological potential:
特性
IUPAC Name |
N-(2-phenylethyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c16-13(11-20(17,18)14-7-4-10-19-14)15-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAOMEQLIPWIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













